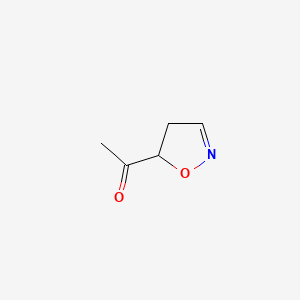

5-Acetyl-2-isoxazoline

Description

Significance of Isoxazoline (B3343090) Scaffolds in Organic Synthesis and Chemical Biology

Isoxazolines, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, hold a significant position in the fields of organic synthesis and chemical biology. jocpr.com Their partially saturated nature distinguishes them from their aromatic counterparts, isoxazoles, and their fully saturated analogs, isoxazolidines. jocpr.com The isoxazoline scaffold is a versatile building block in organic synthesis, serving as a precursor for a wide array of valuable molecules. jocpr.comresearchgate.net These heterocycles can be readily transformed into various functional groups, including 1,3-amino alcohols, β-hydroxy ketones, and α,β-unsaturated oximes, highlighting their utility as synthetic intermediates. researchgate.netprimescholars.com

The synthesis of isoxazolines is most prominently achieved through the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. nih.govorganic-chemistry.orgtandfonline.comcore.ac.uk This method is highly efficient and allows for the construction of the isoxazoline ring with good control over regioselectivity. beilstein-journals.org Other synthetic strategies include the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine (B1172632) and the cycloaddition of nitrones with alkynes. mdpi.comnih.gov The development of green chemistry protocols, such as microwave-assisted synthesis and reactions in aqueous media, has further enhanced the efficiency and environmental friendliness of isoxazoline synthesis. primescholars.commdpi.com

In the realm of chemical biology, isoxazoline derivatives have garnered considerable attention due to their diverse biological activities. nih.govmdpi.combenthamdirect.comwisdomlib.org The unique structural and electronic features of the isoxazoline ring, including a strong dipole moment and anisotropic interactions, contribute to their ability to interact with various biological targets. nih.gov This has led to the identification of isoxazoline-containing compounds with a broad spectrum of pharmacological properties. mdpi.combenthamdirect.comwisdomlib.org

Table 1: Reported Biological Activities of Isoxazoline Derivatives

| Biological Activity | Reference |

| Anticancer | nih.govmdpi.com |

| Anti-inflammatory | mdpi.comwisdomlib.org |

| Antibacterial | mdpi.com |

| Antifungal | mdpi.com |

| Insecticidal | researchgate.netmdpi.com |

| Antiviral | researchgate.net |

| Antidiabetic | researchgate.netmdpi.com |

| Antioxidant | mdpi.com |

The isoxazoline scaffold's importance is underscored by its presence in numerous natural products and its use in the structural modification of existing bioactive molecules to enhance their therapeutic properties. nih.govmdpi.commdpi.com

Overview of 5-Acetyl-2-Isoxazoline within the 2-Isoxazoline Class

Within the broad class of 2-isoxazolines, 5-acetyl-2-isoxazoline represents a specific derivative with a key functional group at the 5-position of the heterocyclic ring. The synthesis of 5-acetyl-2-isoxazolines has been reported through various methods. One notable approach involves the reaction of silyl (B83357) nitronates with methyl vinyl ketone. For instance, the trimethylsilyl (B98337) ester of aci-nitropropane reacts with methyl vinyl ketone, followed by the elimination of trimethylsilanol, to yield 3-ethyl-5-acetyl-2-isoxazoline. scispace.com This demonstrates a specific application of cycloaddition reactions to introduce the acetyl group at the 5-position.

Another synthetic route involves the baker's yeast reduction of 5-acetyl-2-isoxazolines, which can lead to the formation of enantiomerically pure 2,3-dihydroxy ketones and 1,2,4-triols, highlighting the synthetic utility of the acetyl group for further transformations. acs.org

The general structure of a 2-isoxazoline features a five-membered ring with a double bond between the nitrogen and the adjacent carbon atom (C3). The numbering of the ring begins at the oxygen atom as position 1, followed by the nitrogen at position 2.

Table 2: General Structure and Numbering of the 2-Isoxazoline Ring

| Position | Atom |

| 1 | Oxygen (O) |

| 2 | Nitrogen (N) |

| 3 | Carbon (C) |

| 4 | Carbon (C) |

| 5 | Carbon (C) |

In 5-acetyl-2-isoxazoline, an acetyl group (CH₃CO) is attached to the carbon atom at the 5-position. The presence of this carbonyl functionality offers a site for further chemical modifications, making it a valuable intermediate in organic synthesis.

While the broader class of isoxazolines has been extensively studied for their biological activities, the specific research findings on the biological profile of 5-acetyl-2-isoxazoline itself are more limited in publicly available literature. However, its role as a synthetic precursor suggests its importance in the development of more complex molecules that may possess significant biological properties. The reactivity of the acetyl group allows for the introduction of diverse functionalities, potentially leading to the discovery of new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

1-(4,5-dihydro-1,2-oxazol-5-yl)ethanone |

InChI |

InChI=1S/C5H7NO2/c1-4(7)5-2-3-6-8-5/h3,5H,2H2,1H3 |

InChI Key |

RNVSTHATJQIKGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC=NO1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Acetyl 2 Isoxazoline and Its Derivatives

1,3-Dipolar Cycloaddition Strategies

The most prevalent and versatile method for synthesizing the 2-isoxazoline ring system is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. chem-station.com This reaction forms the five-membered ring in a single, atom-economical step. The success of this strategy hinges on the generation of the transient nitrile oxide species and its subsequent reaction with a suitable dipolarophile.

Nitrile Oxide Generation and Reactivity in Cycloadditions

Nitrile oxides are highly reactive intermediates that are typically generated in situ to prevent their rapid dimerization into furoxans. chem-station.com Several methods are commonly employed for their generation from various precursors:

Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the treatment of hydroximoyl chlorides or bromides with a base, such as triethylamine (B128534). mdpi.com

Oxidation of Aldoximes: Aldoximes serve as stable precursors that can be oxidized to nitrile oxides using a variety of reagents. Common oxidants include N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and sodium hypochlorite (B82951) (NaOCl). nih.govmdpi.com For instance, the reaction of C-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)formaldehyde oxime with various alkenes under optimized conditions using NCS and triethylamine demonstrates this approach. mdpi.com Water-assisted generation of nitrile oxides from oxime halides can also proceed under mild acidic conditions (pH 4-5). nih.gov

Dehydration of Primary Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides using reagents like phenyl isocyanate in the presence of a catalytic amount of triethylamine or using the Yamaguchi reagent. nih.gov

Once generated, the nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with an alkene. In the context of synthesizing 5-acetyl-2-isoxazoline, the dipolarophile would be methyl vinyl ketone. The reactivity of the nitrile oxide is influenced by the electronic nature of its substituent, which in turn affects the reaction rate and selectivity.

Stereoselective and Regioselective Approaches

Control over stereoselectivity and regioselectivity is a critical aspect of 1,3-dipolar cycloaddition reactions for the synthesis of complex isoxazolines.

Regioselectivity: The cycloaddition of a nitrile oxide to an unsymmetrical alkene can theoretically yield two regioisomers: the 5-substituted and the 4-substituted isoxazoline (B3343090). In many cases, particularly with electron-deficient alkenes like α,β-unsaturated ketones, the reaction proceeds with high regioselectivity, favoring the formation of the 5-substituted isomer. chim.it For example, the reaction of C-glucosyl-derived nitrile oxides with phenylacetylene (B144264) exclusively yielded the 3,5-disubstituted isoxazole (B147169). mdpi.com However, steric and electronic factors of both the dipole and the dipolarophile play a crucial role in determining the outcome. chim.it In some cases, mixtures of regioisomers are formed, necessitating separation. mdpi.com

Stereoselectivity: When the alkene dipolarophile contains a chiral center, the cycloaddition can lead to the formation of diastereomers. The development of enantioselective methods for the synthesis of 2-isoxazolines, especially those bearing fully substituted stereocenters, is an active area of research. chemrxiv.orgbohrium.com Strategies often involve the use of chiral auxiliaries, chiral Lewis acid catalysts, or organocatalysts to influence the facial selectivity of the cycloaddition. chemrxiv.orgnih.gov For instance, chiral ligand-metal complexes have been employed for the catalytic asymmetric synthesis of isoxazolines from nitrile oxides and alkenes. nih.gov The diastereoselective cycloaddition of nitrile oxides to chiral allylic alcohols has also been reported, providing isoxazolines as a single diastereomer. chem-station.com

Table 1: Examples of Regio- and Stereoselective Isoxazoline Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product(s) | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| C-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)formaldehyde oxime | Styrene | NCS, Et3N, CH2Cl2 | 5-Phenyl-3-(...galactopyranosyl)isoxazoline | Good | 1.1:1 | mdpi.com |

| C-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)formaldehyde oxime | Vinyl acetate | NCS, Et3N, CH2Cl2 | 5-Acetoxy-3-(...galactopyranosyl)isoxazoline | 56% | 1.6:1 | mdpi.com |

| Aromatic Aldoximes | Acrylamide-type chiral dipolarophile | - | Chiral 3,5-disubstituted isoxazolines | - | Diastereoselective | nih.gov |

Intramolecular Cycloaddition Pathways

Intramolecular nitrile oxide cycloaddition (INOC) is a powerful strategy for the construction of fused bicyclic isoxazoline systems. nih.govnih.gov In this approach, the nitrile oxide and the alkene dipolarophile are part of the same molecule. This proximity often leads to highly efficient and selective cyclizations, forming two new rings simultaneously. mdpi.com The INOC strategy has been successfully employed to synthesize a variety of complex heterocyclic frameworks. For example, 3,4-disubstituted 2-isoxazolines have been synthesized via the intramolecular cycloaddition of a nitrile oxide to a double bond within an allyloxy group. nih.gov This method has proven effective even in aqueous environments. nih.gov

Alternative Synthetic Routes

While 1,3-dipolar cycloaddition of nitrile oxides is the dominant method, alternative strategies for the synthesis of 5-acetyl-2-isoxazoline and its derivatives have also been developed.

Reactions Involving Silyl (B83357) Nitronates

Silyl nitronates, which are silyl esters of nitronic acids, serve as stable and versatile precursors for 1,3-dipolar cycloaddition reactions. They can react with electron-deficient alkenes, such as methyl vinyl ketone, to afford 2-isoxazolines. scispace.com For example, the reaction of the trimethylsilyl (B98337) ester of aci-nitropropane with methyl vinyl ketone, followed by the addition of a catalytic amount of TsOH, yields 3-ethyl-5-acetyl-2-isoxazoline. scispace.com This method avoids the often harsh conditions required for the generation of nitrile oxides. Furthermore, catalytic asymmetric [3+2] cycloadditions of silyl nitronates with alkenes have been developed, providing a valuable route to enantiomerically enriched isoxazolines. nih.govnih.gov

Table 2: Synthesis of 5-Acetyl-2-Isoxazoline Derivatives from Silyl Nitronates

| Silyl Nitronate Precursor | Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Trimethylsilyl ester of aci-nitropropane | Methyl vinyl ketone | Benzene, room temp, then TsOH | 3-Ethyl-5-acetyl-2-isoxazoline | - | scispace.com |

| Trimethylsilyl ester of aci-nitrobutane | Methyl vinyl ketone | Benzene, room temp, then TsOH | 3-Propyl-5-acetyl-2-isoxazoline | 42% | scispace.com |

Approaches from Chalcone (B49325) Precursors

Chalcones, or α,β-unsaturated ketones, are versatile starting materials for the synthesis of a wide range of heterocyclic compounds, including isoxazolines. ekb.egresearchgate.net The reaction of a chalcone with hydroxylamine (B1172632) hydrochloride in the presence of a base is a common method for the preparation of 3,5-disubstituted-2-isoxazolines. derpharmachemica.comipb.pt In this reaction, the hydroxylamine first undergoes a Michael addition to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the isoxazoline ring. The specific reaction conditions, such as the choice of solvent and base, can influence the reaction outcome. ipb.pt For the synthesis of a 5-acetyl-isoxazoline derivative from a chalcone, the chalcone precursor would need to possess an appropriate substituent that could be converted to an acetyl group, or the synthetic strategy would need to be adapted accordingly.

Miscellaneous Synthetic Transformations

Beyond the prevalent 1,3-dipolar cycloaddition reactions, a variety of other synthetic strategies have been developed for the construction of the isoxazoline ring. These miscellaneous transformations offer alternative pathways, sometimes providing access to complex, polysubstituted derivatives that are challenging to obtain through traditional methods. chemistryviews.org These routes include metal-catalyzed reactions, annulation strategies, and oxidative cyclizations.

Palladium(0)-Catalyzed Intramolecular Alkylation

One notable alternative approach is the Palladium(0)-catalyzed intramolecular alkylation. This method provides a pathway for the formation of the isoxazoline ring through a transition-metal-catalyzed cyclization process. While detailed examples focusing specifically on 5-acetyl-2-isoxazoline are not extensively documented in the primary literature, the methodology represents an important class of miscellaneous reactions for isoxazoline synthesis in general. researchgate.net

[4+1] Annulation Route

A modular and diastereoselective synthesis for 3,4,5-trisubstituted isoxazolines has been developed based on a [4+1] annulation strategy. chemistryviews.org This method circumvents the potential regioselectivity issues associated with the common [3+2] cycloaddition of nitrile oxides with alkenes. chemistryviews.orgnih.gov The sequence begins with the [4+1] annulation of sulfur ylides with nitroalkenes. The resulting isoxazoline-N-oxides undergo further functionalization of a side-chain methyl group, followed by a Suzuki-Miyaura cross-coupling to introduce a wide range of substituents. chemistryviews.org This process is notable for its high diastereoselectivity and good yields, allowing for independent variation of the reaction partners. chemistryviews.org

Table 1: Key Steps in the [4+1] Annulation and Functionalization Sequence

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | [4+1] Annulation | Sulfur ylides, Nitroalkenes | Isoxazoline-N-oxide formation |

| 2 | Side-Chain Functionalization | One-pot silylation, ZnBr2 | Formation of bromomethyl-isoxazolines |

| 3 | Cross-Coupling | Boronic acids, Suzuki-Miyaura conditions | Introduction of diverse substituents at the 5-position |

Oxidative Cyclization of Hydroxylaminoalkyl Furans

An asymmetric synthesis route has been demonstrated for functionalized 2-isoxazolines that utilizes an oxidative cyclization strategy. nih.gov This pathway begins with a hydroxylaminoalkyl furan (B31954), which is subjected to N-bromosuccinimide (NBS)-mediated oxidation. This step generates an α,β-unsaturated ketone intermediate, which subsequently undergoes intramolecular cyclization to form the isoxazoline ring. nih.gov This method is particularly valuable for creating optically active isoxazolines with high diastereoselectivity. nih.gov A subsequent cleavage of the α,β-unsaturated double bond using Ruthenium(III) chloride (RuCl₃·xH₂O) catalysis can yield isoxazoline skeletons bearing alcohol, aldehyde, or carboxylic acid functionalities. nih.gov

Condensation Reactions with Hydroxylamine

The condensation of hydroxylamine or its derivatives with suitable precursors represents another important miscellaneous route to isoxazolines. researchgate.netresearchgate.net For instance, 4H-isoxazol-5-ones can be synthesized via a one-pot, three-component condensation of aryl aldehydes, hydroxylamine hydrochloride, and ketoesters using various catalysts. nih.gov While this produces a related isoxazolone structure, modifications of the precursors, such as using α,β-unsaturated ketones, can lead to the formation of the 2-isoxazoline ring. The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium provides an environmentally benign procedure for the synthesis of 5-arylisoxazole derivatives without the need for a catalyst. nih.gov

Table 2: Research Findings on Miscellaneous Isoxazoline Syntheses

| Synthetic Method | Key Precursors | Key Reagents/Catalysts | Primary Product Type | Noteworthy Features |

|---|---|---|---|---|

| [4+1] Annulation | Sulfur ylides, Nitroalkenes | - | Polysubstituted isoxazolines | High diastereoselectivity, modular approach. chemistryviews.org |

| Oxidative Cyclization | Hydroxylaminoalkyl furans | NBS, RuCl3·xH2O | Functionalized 2-isoxazolines | Asymmetric synthesis, access to optically active products. nih.gov |

| Condensation Reaction | α,β-Unsaturated Ketones | Hydroxylamine hydrochloride | 5-Substituted isoxazolines | Often catalyst-free, environmentally benign options. nih.gov |

Reactivity Profiles and Transformational Chemistry of 5 Acetyl 2 Isoxazoline

Ring Cleavage and Fragmentation Reactions

The 2-isoxazoline ring is susceptible to cleavage under various conditions, a property that is widely exploited in synthetic chemistry to unmask or generate other functional groups. The N-O bond is the most labile linkage and is the primary target for both reductive and base-mediated cleavage reactions.

The presence of an electron-withdrawing acetyl group at the C5 position acidifies the C5 proton and makes the isoxazoline (B3343090) ring susceptible to base-mediated fragmentation. Treatment of 5-acyl-2-isoxazolines with a base can initiate a cascade that results in the cleavage of both the O-N and C3-C4 bonds of the heterocyclic ring. nih.gov This fragmentation pathway is a powerful method for generating α-diketones and nitriles from the isoxazoline precursor. nih.gov The reaction proceeds through the deprotonation at C5, followed by ring-opening and subsequent fragmentation.

Reductive cleavage of the N-O bond is one of the most synthetically useful transformations of the 2-isoxazoline ring, providing access to valuable 1,3-difunctionalized acyclic compounds such as γ-amino alcohols and β-hydroxy ketones. A variety of reducing agents and conditions have been developed for this purpose.

Catalytic hydrogenolysis using reagents such as Raney nickel or palladium on carbon (Pd/C) is a common method that cleaves the N-O bond to afford γ-amino alcohols. Chemical reductants offer alternative pathways. For instance, low-valent titanium reagents, prepared from Ti(Oi-Pr)₄ and ethylmagnesium bromide, can smoothly cleave the N-O bond to yield β-hydroxy ketones after hydrolysis of the intermediate imine. nih.gov Similarly, reagents like samarium(II) iodide (SmI₂) and molybdenum hexacarbonyl (Mo(CO)₆) are also effective for the reductive cleavage of the isoxazoline ring. Specifically, the reduction of 5-acyl-2-isoxazolines can lead to the formation of 1,4-diketo-2-ols. nih.gov

| Reagent/Method | Bond Cleaved | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis (e.g., Raney Ni, H₂) | N-O | N/A | γ-Amino alcohol | |

| Lithium aluminum hydride (LiAlH₄) | N-O | N/A | γ-Amino alcohol | |

| Titanium(III) chloride (TiCl₃) | N-O | β-Hydroxy imine | β-Hydroxy ketone (after hydrolysis) | |

| Molybdenum hexacarbonyl (Mo(CO)₆) | N-O | β-Amino enone | β-Amino enone | nih.gov |

| Samarium(II) iodide (SmI₂) | N-O | β-Hydroxy imine | β-Hydroxy ketone (after hydrolysis) |

Functionalization and Derivatization Strategies

The 5-acetyl-2-isoxazoline scaffold is a versatile platform for the synthesis of more complex molecules due to its multiple reactive sites. nih.gov Derivatization can be achieved through modification of the acetyl group, cleavage of the heterocyclic ring, or transformations involving other parts of the molecule.

The reactions at the acyl group, as detailed in section 3.1, are primary examples of derivatization. Nucleophilic addition of organometallic reagents converts the ketone into a chiral tertiary alcohol, while reduction affords a secondary alcohol. These alcohol derivatives can undergo further reactions, such as esterification or etherification.

Ring-cleavage reactions (section 3.2) represent a profound derivatization strategy, transforming the cyclic precursor into highly functionalized acyclic molecules like γ-amino alcohols and β-hydroxy ketones. nih.gov These products serve as valuable chiral building blocks for the synthesis of natural products and other complex targets. For example, isoxazolines can be converted into derivatives bearing carboxylic acid, aldehyde, and alcohol functionalities. nih.gov Furthermore, related isoxazoline esters have been shown to react with hydrazine (B178648) hydrate (B1144303) to produce bis(hydrazinocarbonyl) derivatives, showcasing another route for functionalization. The versatility of the isoxazoline core allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. nih.gov

Modifications at the Acyl Group

The acetyl group at the C5 position of the isoxazoline ring is a key functional handle for a variety of chemical transformations. These modifications can range from nucleophilic additions and reductions at the carbonyl to more complex rearrangements and fragmentations of the entire molecule, initiated by reactions involving the acyl group.

One significant transformation is the nucleophilic addition to the carbonyl carbon. Studies have shown that the addition of Grignard reagents to 5-acyl-2-isoxazolines proceeds via a chelation-controlled model. rsc.org This chelation involves the Grignard reagent coordinating with both the carbonyl oxygen and the isoxazoline ring oxygen, leading to predictable stereochemical outcomes. The stereoselectivity, whether syn or anti, is dependent on the specific acyl substituent and the Grignard reagent used, often yielding products with good to excellent selectivity (90:10 to >95:5). rsc.org In contrast, reductions of 5-acyl-2-isoxazolines, for instance with L-Selectride, tend to follow the Felkin-Anh model of non-chelation control, producing syn-5-hydroxyalkyl-2-isoxazolines with high selectivity (>95:5). rsc.org

Another important reaction involving the acyl group is the Norrish Type II photoelimination. In this photochemical reaction, irradiation of 5-acyl-2-isoxazolines containing at least one γ-hydrogen atom on the acyl chain leads to the formation of 3,5-disubstituted isoxazoles. The mechanism involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, proceeding through a six-membered ring transition state. This is followed by cleavage of the bond between the α- and β-carbons of the side chain, resulting in the elimination of an enol and the formation of the corresponding isoxazole (B147169).

Furthermore, the presence of the acyl group can facilitate base-induced fragmentation of the isoxazoline ring. Treatment of 3-aryl-5-acyl-2-isoxazolines with a base can lead to the cleavage of the O-N and C3-C4 bonds of the heterocyclic ring. researchgate.net This fragmentation results in the formation of aromatic nitriles and α-diketones, demonstrating a profound transformation of the original isoxazoline structure initiated by the reactivity of the C5-acyl substituent. researchgate.net

| Reaction Type | Reagent/Condition | Product(s) | Stereochemical Model/Mechanism | Selectivity/Yield |

|---|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (e.g., RMgBr) | syn or anti-5-(1-hydroxyalkyl)-2-isoxazolines | Chelation Control | Good to Excellent (90:10 to >95:5) rsc.org |

| Reduction | L-Selectride | syn-5-(1-hydroxyalkyl)-2-isoxazolines | Felkin-Anh (Non-chelation) | Excellent (>95:5) rsc.org |

| Photoelimination | UV Irradiation (>3000 Å) | 3,5-Disubstituted Isoxazoles + Enols | Norrish Type II Reaction | Good yields |

| Fragmentation | Base | Aromatic/Aliphatic Nitriles + α-Diketones | Ring Cleavage (O-N, C3-C4 bonds) | - |

Substituent Effects on Reactivity

The reactivity of the 5-acetyl-2-isoxazoline core is highly dependent on the nature and position of other substituents on the molecule. These substituents can exert significant electronic and steric effects, modulating the course and efficiency of chemical transformations.

The acetyl group at the C5 position is a strong electron-withdrawing group (EWG), which profoundly influences the reactivity of the isoxazoline ring. This is analogous to the reactivity observed in 5-nitroisoxazoles, where the potent electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions at the C5 position. mdpi.comrsc.org The acetyl group similarly activates the C5 carbon, making the isoxazoline ring susceptible to attack by various nucleophiles. Studies on related systems show that SNAr reactions proceed smoothly with O,O-, N,N-, and S,S-bis(nucleophiles), and the presence of an EWG at the C3 position in conjunction with the C5 substituent can further enhance this reactivity. mdpi.com The efficiency of these substitution reactions is influenced by factors such as the solvent and the nature of the nucleophile, with stronger nucleophiles generally leading to faster reaction rates. nih.gov

Substituents on the C3 position of the isoxazoline ring also play a critical role in directing reactivity. For instance, in the Norrish Type II photoelimination of 5-acyl-2-isoxazolines, the nature of the aryl substituent at C3 can determine the reaction's success. While various aryl-substituted derivatives readily undergo photoelimination to form the corresponding 3,5-diarylisoxazoles, a nitro-substituted analogue was found to be photoactive but did not convert to the expected isoxazole product. This highlights a significant electronic effect where the substituent at C3 can alter the photochemical pathway.

Moreover, substituents can influence the stability of intermediates and transition states, thereby altering reaction outcomes. During the Beckmann rearrangement of related fused isoxazoline systems, the formation of a carbocation intermediate can lead to fragmentation products, such as benzonitrile (B105546) derivatives. mdpi.com The stability of this intermediate, and thus the propensity for fragmentation versus rearrangement, is influenced by the substituents present on the ring system. mdpi.com

| Substituent Position | Substituent Type | Effect on Reactivity | Reaction Type Affected | Example/Observation |

|---|---|---|---|---|

| C5 (e.g., Acetyl, Nitro) | Electron-Withdrawing Group (EWG) | Activates C5 for nucleophilic attack. | Nucleophilic Aromatic Substitution (SNAr) | 5-Nitroisoxazoles readily undergo SNAr with various nucleophiles. mdpi.comrsc.org |

| C3 (e.g., Aryl, Nitro-aryl) | Electron-Withdrawing or Donating | Alters photochemical pathways. | Norrish Type II Photoelimination | Aryl groups allow the reaction, while a nitro-aryl group inhibits the formation of the isoxazole product. |

| C3 | Various | Influences stability of reaction intermediates. | Beckmann Rearrangement | Can promote fragmentation over desired rearrangement by stabilizing carbocation intermediates. mdpi.com |

| General | Electron-Donating Group (EDG) on Nucleophile | Increases rate of substitution. | Nucleophilic Aromatic Substitution (SNAr) | Anilines with EDGs react faster with electron-deficient aromatic rings. nih.gov |

5 Acetyl 2 Isoxazoline As a Versatile Synthetic Intermediate

Construction of β-Hydroxycarbonyl Compounds

The transformation of 5-acetyl-2-isoxazolines into β-hydroxycarbonyl compounds, specifically β-hydroxy ketones, is a cornerstone of their synthetic utility. mdpi.com This conversion is achieved through the reductive cleavage of the N-O bond, which is typically followed by the hydrolysis of the resulting imine intermediate. doi.orgnih.gov This two-step sequence, often performed in a single pot, effectively unmasks a 1,3-hydroxycarbonyl relationship, which is a common structural motif in polyketide natural products.

A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being one of the most common methods. acs.org Raney nickel (Ra-Ni) in the presence of an acid such as boric acid and a protic solvent like methanol/water is a widely used system for this purpose. acs.org The reaction proceeds under a hydrogen atmosphere to furnish the desired β-hydroxy ketone in good yield. acs.org The conditions are generally mild and chemoselective, tolerating a range of other functional groups. researchgate.net Other reagents have also been developed for this cleavage, including low-valent titanium species and aluminum-copper couples, offering alternative conditions for substrates that may be sensitive to standard hydrogenation. researchgate.netresearchgate.net

The general transformation can be represented as follows:

Reductive cleavage of a 5-acetyl-2-isoxazoline to yield a β-hydroxy ketone.

The choice of reagent and conditions can be tailored to the specific substrate and desired outcome, as illustrated by the various methods developed for this key transformation.

| Isoxazoline (B3343090) Precursor Type | Reagents and Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| General 2-Isoxazoline | Raney Nickel, H₂, Boric Acid, MeOH/H₂O | β-Hydroxy Ketone | Mild conditions, high yield, chemoselective. | acs.org |

| Nonconjugated Δ²-isoxazoline | Al/CuCl₂ | β-Hydroxy Ketone | Rapid and complete ring cleavage. | researchgate.net |

| General 2-Isoxazoline | Ti(Oi-Pr)₄ / EtMgBr | β-Hydroxy Ketone | Effective for various substituted isoxazolines. | researchgate.net |

| Conjugated Δ²-isoxazoline | SmI₂, B(OH)₃ | Unsaturated β-Hydroxy Ketone | Mild and chemoselective for conjugated systems. | researchgate.net |

Access to β-Amino Acids and Related Nitrogenous Compounds

Beyond carbonyl compounds, the 5-acetyl-2-isoxazoline scaffold provides a valuable entry point for the synthesis of nitrogen-containing molecules, most notably β-amino acids. nih.gov These compounds are important structural motifs in natural products and pharmaceutical agents. The synthesis of β-amino acids from isoxazolines leverages the same initial ring-opening strategy used to form β-hydroxy ketones. The resulting intermediate can then be further functionalized to introduce the amino group.

One common pathway involves the reductive cleavage of the isoxazoline to the β-hydroxy ketone, followed by reductive amination. Alternatively, the intermediate β-hydroxy imine from the initial N-O bond cleavage can be reduced to a γ-amino alcohol, which serves as a direct precursor to β-amino acids. Chiral isoxazolines are particularly useful in this context, allowing for the stereoselective preparation of various β-amino acid structural types with excellent selectivity. nih.gov This methodology has been successfully applied to prepare highly substituted and conformationally constrained analogues, such as cis-β-proline derivatives. nih.gov

The versatility of this approach allows for the creation of a diverse library of β-amino acids, facilitating further studies into the structure and function of this important class of molecules. nih.gov

| Starting Material | Key Transformation | Intermediate | Final Product Class | Significance | Reference |

|---|---|---|---|---|---|

| Chiral Isoxazolines | Reductive Ring Cleavage | γ-Amino Alcohol | β-Amino Acid | Provides access to five different β-amino acid structural types with high selectivity. | nih.gov |

| General 2-Isoxazoline | Reductive Cleavage / Further Reduction | β-Hydroxy Imine | γ-Amino Alcohol | γ-Amino alcohols are versatile precursors for amino acids and other nitrogenous compounds. | nih.gov |

| Isoxazolin-5-one | Reaction with O-acetyl-L-serine (Biosynthesis) | Not Applicable | β-(Isoxazolin-5-on-2-yl)alanine | Serves as a biosynthetic precursor to the neurotoxic amino acid ODAP. | nih.gov |

Synthesis of Polyhydroxylated Compounds and Chiral Building Blocks

The isoxazoline framework is instrumental in the synthesis of polyhydroxylated molecules and serves as a platform for the creation of valuable chiral building blocks. nih.gov The asymmetric synthesis of the isoxazoline ring itself is a key strategy, installing chirality early in a synthetic sequence which can then be relayed to subsequent products. nih.gov Methodologies employing chiral ligands or auxiliaries in the initial cycloaddition reaction can produce enantiomerically enriched isoxazolines. nih.govchemrxiv.org

Once the chiral isoxazoline is formed, it can be functionalized in various ways. For example, a furan-substituted chiral isoxazoline can undergo oxidative cleavage of the furan (B31954) ring to generate new functional groups like carboxylic acids and aldehydes, without disturbing the isoxazoline core. nih.govacs.org Subsequent reductive cleavage of the isoxazoline N-O bond then unmasks the β-hydroxy ketone functionality. This sequence allows for the creation of acyclic, multifunctional, and stereochemically defined building blocks that are precursors to polyhydroxylated natural products. nih.gov

Furthermore, the inherent functionality of the 5-acetyl-2-isoxazoline can be manipulated. For instance, reduction of the acetyl group to an alcohol, followed by protection and subsequent ring cleavage, provides a pathway to polyol fragments with defined stereochemistry. The ability to independently modify different parts of the molecule makes 5-acetyl-2-isoxazoline a powerful tool for constructing complex and stereochemically rich structures. nih.gov

Role in the Elaboration of Complex Molecular Architectures

The synthetic utility of 5-acetyl-2-isoxazolines and their analogs is powerfully demonstrated by their application as key intermediates in the total synthesis of complex molecules and natural products. mdpi.commdpi.com The isoxazoline serves as a robust and reliable linchpin in a synthetic strategy, allowing for the controlled and often stereoselective construction of a core fragment which is later elaborated into the final target. nih.govdoi.org

A notable example is the use of a highly substituted isoxazoline in the synthesis of crispatic acid. doi.org In this synthesis, the isoxazoline intermediate was used to establish the critical β-hydroxy carbonyl unit that forms the backbone of the natural product. The reductive cleavage of the isoxazoline ring unmasked this functionality late in the synthesis, showcasing the role of the isoxazoline as a masked aldol (B89426) equivalent. doi.org

The isoxazoline methodology has also been applied to the synthesis of complex alkaloids, steroids, and marine natural products. mdpi.comnih.govnio.res.in In many of these syntheses, a key [3+2] cycloaddition reaction is used to form the isoxazoline ring, simultaneously setting up multiple stereocenters and building molecular complexity in a single step. The stability of the isoxazoline ring allows it to be carried through several synthetic steps before its latent functionality is revealed at a strategic moment. This "isoxazoline route" provides a powerful and convergent approach to assembling densely functionalized and stereochemically complex targets. chemrxiv.org

Theoretical and Computational Investigations

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions at the molecular level. dntb.gov.uarsc.org For isoxazolines, these calculations are frequently applied to their most common synthesis route: the [3+2] cycloaddition (32CA) of a nitrile N-oxide with an alkene. mdpi.comresearchgate.net These studies provide deep insights into the reaction's feasibility, pathway, and selectivity.

The [3+2] cycloaddition reaction to form substituted isoxazolines can result in different regioisomers. For the synthesis of a compound like 5-Acetyl-2-isoxazoline, the reaction between a nitrile oxide and an appropriate α,β-unsaturated ketone must be controlled to favor the desired isomer over other possibilities, such as a 4-acetyl-2-isoxazoline. rsc.org

Computational chemistry provides a framework for understanding and predicting this regioselectivity. rsc.org By calculating the activation energies for all possible reaction pathways, researchers can determine the most kinetically favorable product. DFT studies have shown that both steric and electronic factors influence the orientation of the cycloaddition. rsc.orgnih.gov Analysis of the transition state (TS) geometries reveals that unfavorable steric interactions can raise the energy barrier for one pathway, making the alternative route more likely. nih.govacs.org For example, a DFT study on the reaction between a nitrile oxide and an allylated pyrazole (B372694) showed a significant energy difference between the two possible transition states, explaining the exclusive formation of the 3,5-disubstituted isoxazoline (B3343090). acs.org The activation energy for the favored pathway (Path A) was found to be 8.14 kcal/mol lower than the alternative (Path B), a difference attributed to unfavorable steric interactions in the transition state of Path B. nih.govacs.org

The table below illustrates how computational methods are used to compare reaction pathways and predict regioselectivity in isoxazoline synthesis.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Relative Energy (kcal/mol) | Predicted Outcome |

| Path A (leading to 3,5-disubstituted isomer) | 23.09 | 0 | Kinetically favored product |

| Path B (leading to 3,4-disubstituted isomer) | 31.23 | +8.14 | Kinetically disfavored |

| This table is a representative example based on data from DFT studies on isoxazoline synthesis to illustrate the methodology. nih.govacs.org |

Similarly, these computational models can predict the stereoselectivity of the reaction, such as the preference for trans or cis configurations in the final product, by comparing the energies of the corresponding transition states. nih.gov

DFT calculations are also employed to investigate the electronic properties of reactants, which govern their reactivity. researchgate.net Molecular Electrostatic Potential (MEP) surfaces can be generated to visualize electron-rich and electron-poor regions of a molecule, identifying likely sites for nucleophilic and electrophilic attack.

Furthermore, Conceptual DFT provides a set of reactivity indices that quantify the reactivity of molecules. nih.gov Parameters such as electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) are calculated to predict how electron density will flow during a reaction. nih.gov For instance, in the cycloaddition to form an isoxazoline, the electronic chemical potential of the nitrile oxide and the alkene are compared. The molecule with the higher chemical potential will act as the nucleophile, donating electron density to the molecule with the lower chemical potential (the electrophile). nih.gov This analysis, known as forward electron density flux (FEDF), helps to classify the reaction and understand its polar nature. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations help rationalize the observed reaction outcomes and predict the reactivity of novel isoxazoline precursors. researchgate.net

| Reactant | Chemical Potential (μ) (eV) | Global Electrophilicity (ω) (eV) | Predicted Role |

| Nitrile N-oxide (example) | -4.78 | 1.99 | Nucleophile |

| Alkene (example) | -5.71 | 2.56 | Electrophile |

| This table contains representative data from Conceptual DFT studies on reactants in isoxazoline synthesis to illustrate the predictive methodology. nih.gov |

Molecular Modeling and Interaction Studies

Beyond reaction mechanisms, computational methods are essential for exploring how molecules like 5-Acetyl-2-isoxazoline might function in a biological context. Molecular modeling techniques are used to simulate the interaction between a small molecule (a ligand) and a biological macromolecule (a target), such as a protein or enzyme. bibliotekanauki.pl

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. bibliotekanauki.plnih.gov This method places the ligand into the binding site of a protein and calculates a score, typically a free energy of binding (ΔG) expressed in kcal/mol, which estimates the binding affinity. bibliotekanauki.pl A lower, more negative binding energy suggests a stronger, more stable interaction. nih.gov

Studies on various isoxazoline derivatives have demonstrated their potential to bind to a wide range of biological targets, including enzymes associated with cancer, microbial infections, and inflammation. bibliotekanauki.plnih.govmedipol.edu.tr For example, docking studies have shown that isoxazoline derivatives can fit into the active sites of protein kinases, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govresearchgate.net These interactions are critical for the inhibition of the protein's function.

The results from docking simulations can guide the selection of promising compounds for further experimental testing and can help explain observed biological activity at the molecular level.

| Isoxazoline Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | Protein Kinase (PDB: 1HCK) | -7.5 | LYS33, GLU81, LEU83 |

| Derivative B | CYP51 (Antifungal Target) | -10.2 | TYR132, HIS377, MET508 |

| Derivative C | Glucosamine-6-Phosphate Synthase | -8.2 | GLN348, SER349, GLY301 |

| This table presents a compilation of representative binding affinity data for various isoxazoline derivatives against different biological targets to demonstrate the application of molecular docking. bibliotekanauki.plnih.govmedipol.edu.tr |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, provide a systematic way to derive these relationships. nih.govnih.gov

In a QSAR study, a series of related compounds, such as various substituted isoxazolines, are analyzed. researchgate.net For each compound, a set of numerical parameters, or "descriptors," are calculated that represent its structural, electronic, and physicochemical properties (e.g., molecular weight, charge distribution, lipophilicity). nih.gov Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). researchgate.net

Such models can reveal which structural features are most important for activity. nih.gov For example, a QSAR study on isoxazole (B147169) derivatives might show that having an electron-donating group at a specific position on the phenyl ring enhances anticancer activity, while a bulky group at another position is detrimental. nih.govacademie-sciences.fr These insights are invaluable for medicinal chemists, allowing them to rationally design new molecules, such as derivatives of 5-Acetyl-2-isoxazoline, with improved potency and selectivity. nih.gov The predictive power of a QSAR model is often validated by its correlation coefficient (R²) and cross-validation correlation coefficient (Q²). researchgate.net

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Techniques in Structural Characterization

Spectroscopic methods are fundamental tools for elucidating the molecular structure of isoxazoline-based compounds. nih.govnih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information, allowing for a comprehensive structural assignment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the precise structure and stereochemistry of 2-isoxazolines. mdpi.com Both ¹H and ¹³C NMR spectra offer critical data on the connectivity and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of a 5-substituted 2-isoxazoline, the protons on the heterocyclic ring, particularly H-4 and H-5, provide key structural information. researchgate.net The protons at the C-4 position (H-4) typically appear as a pair of diastereotopic doublet of doublets due to coupling with each other (geminal coupling) and with the adjacent H-5 proton (vicinal coupling). researchgate.net The chemical shift of the H-5 proton is influenced by the nature of the substituent at that position. For 5-Acetyl-2-isoxazoline, the H-5 proton would be expected to resonate as a multiplet. The coupling constants (J-values) between H-4 and H-5 are crucial for establishing the relative stereochemistry of the molecule. researchgate.net

The ¹³C NMR spectrum confirms the carbon framework. nih.gov The signal for the C-5 carbon is typically found in the range of 79-83 ppm, while the C-4 carbon resonates further upfield, around 38-45 ppm. nih.govresearchgate.net The carbonyl carbon of the acetyl group would appear significantly downfield, often above 190 ppm, and the methyl carbon of the acetyl group would be found in the aliphatic region. researchgate.net The structural assignment of isoxazoline (B3343090) derivatives is routinely corroborated by detailed ¹H and ¹³C NMR analysis. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Acetyl-2-isoxazoline

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C=O (Acetyl) | - | ~207.0 | Carbonyl carbon signal. |

| CH₃ (Acetyl) | ~2.20 (s, 3H) | ~29.0 | Singlet for the methyl protons. |

| C5-H | ~4.90 (m, 1H) | ~81.0 | Methine proton adjacent to oxygen and acetyl group. researchgate.net |

| C4-H₂ | ~3.20 (dd, 1H), ~3.45 (dd, 1H) | ~40.0 | Diastereotopic methylene protons. researchgate.net |

| C3 (C=N) | - | ~157.0 | Imine carbon of the isoxazoline ring. nih.gov |

Note: Data are predictive and based on typical values for analogous 3,5-disubstituted 2-isoxazolines. nih.govresearchgate.net s = singlet, dd = doublet of doublets, m = multiplet.

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of 5-Acetyl-2-isoxazoline and for studying its molecular transformations. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. nih.govnih.gov

The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. A common fragmentation pathway for 2-isoxazolines involves the cleavage of the weak N-O bond and the C3-C4 bond of the heterocyclic ring. researchgate.net This process can lead to the formation of characteristic fragment ions. For 5-Acetyl-2-isoxazoline, the molecular ion peak [M+H]⁺ would be expected, followed by fragments resulting from the loss of the acetyl group or cleavage of the isoxazoline ring.

Table 2: Predicted Mass Spectrometry Fragmentation for 5-Acetyl-2-isoxazoline

| m/z Value (Predicted) | Ion Formula | Description |

|---|---|---|

| 128.07 | [C₆H₉NO₂ + H]⁺ | Molecular Ion Peak ([M+H]⁺) |

| 85.06 | [C₄H₆NO]⁺ | Loss of acetyl group (CH₃CO) |

| 70.05 | [C₄H₆N]⁺ | Cleavage of N-O bond and loss of oxygen |

| 43.02 | [C₂H₃O]⁺ | Acetyl cation |

Note: Fragmentation is predictive and based on known pathways for isoxazolines. researchgate.net

Vibrational and electronic spectroscopy techniques are valuable for functional group identification and for monitoring the progress of reactions involving 5-Acetyl-2-isoxazoline.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of 5-Acetyl-2-isoxazoline would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the acetyl group, typically found around 1700-1720 cm⁻¹. nih.gov Another characteristic peak would be the C=N stretching vibration of the isoxazoline ring, which appears in the region of 1600-1650 cm⁻¹. The presence and position of these bands can confirm the successful synthesis or modification of the compound. nih.gov

Table 3: Characteristic IR Absorption Frequencies for 5-Acetyl-2-isoxazoline

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Acetyl) | Stretch | ~1715 nih.gov |

| C=N (Isoxazoline) | Stretch | ~1630 |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed for real-time, in-situ monitoring of reactions. mdpi.com The technique is effective for compounds containing chromophores—parts of a molecule that absorb light in the UV-visible range. mdpi.com In 5-Acetyl-2-isoxazoline, both the C=N bond of the ring and the C=O bond of the acetyl group act as chromophores. By monitoring the absorbance at a specific wavelength corresponding to either the reactant or the product, one can track the reaction kinetics and determine the endpoint of the transformation. experimentalbiomedicalresearch.com While UV-Vis provides less structural detail than other methods, its simplicity and low cost make it a practical tool for process analytical technology (PAT). mdpi.com

X-ray Crystallography in Solid-State Structural Determination

While spectroscopic methods provide information about molecular connectivity and conformation in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique is the gold standard for confirming the absolute stereochemistry and exploring intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov

For 5-Acetyl-2-isoxazoline, a single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. mdpi.com This data confirms the five-membered ring structure and the relative orientation of the acetyl substituent. The resulting crystal structure would also reveal how the molecules pack together in the unit cell, stabilized by intermolecular forces. nih.gov The data obtained from X-ray crystallography is often deposited in crystallographic databases for reference. mdpi.com

Table 4: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₆H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.837 |

| b (Å) | 12.021 |

| c (Å) | 14.222 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1154.2 |

| Z (molecules/unit cell) | 8 |

Note: Data presented are hypothetical examples based on published structures of similar small heterocyclic molecules to illustrate typical parameters. nih.govmdpi.com

Investigations into Molecular Biological Activity and Target Interactions

Antimicrobial Activity Studies

The antimicrobial properties of isoxazoline (B3343090) derivatives have been a significant area of focus, with studies exploring their efficacy against bacteria, fungi, and viruses.

Isoxazole (B147169) and isoxazoline derivatives have demonstrated notable antibacterial activity. nih.govijrrjournal.com The mechanisms by which these compounds exert their effects are generally categorized as either bactericidal, leading to the destruction of bacteria, or bacteriostatic, inhibiting bacterial growth. ijrrjournal.com The bacteriostatic action is often hypothesized to involve the disruption of essential cellular processes. ijrrjournal.com

One of the primary proposed mechanisms is the inhibition of critical metabolic pathways necessary for bacterial survival. ijrrjournal.com This can be likened to the action of well-established antibiotics containing an isoxazole ring, such as sulfamethoxazole, which interferes with the synthesis of folic acid in bacteria. Another hypothesized mechanism is the inhibition of protein synthesis, a vital process for bacterial replication and function. ijrrjournal.com While the precise molecular targets within bacterial cells for many isoxazoline derivatives are still under investigation, these hypotheses provide a framework for understanding their antibacterial potential. Some studies have synthesized 2-(isoxazolidin-5-yl)carbapenem derivatives and confirmed their antibacterial action against various bacterial strains. nih.gov Additionally, certain trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide derivatives have shown activity against specific bacterial species. nih.govpreprints.org

Investigations into isoxazoline derivatives have revealed significant antifungal properties against a spectrum of pathogenic fungi. nih.govresearchgate.net Studies have demonstrated their efficacy against various plant-pathogenic fungi and human fungal pathogens, including Candida species known for causing opportunistic infections. nih.govmdpi.com For instance, certain cuminaldehyde-derived isoxazolines displayed higher antifungal activities than commercial fungicides against Sclerotinia sclerotiorum, Physalospora piricola, and Pyricularia oryzae. nih.gov The structure-activity relationship (SAR) analyses suggest that the isoxazoline ring is a key contributor to this activity. nih.gov In some cases, the antifungal potency of isoxazoline derivatives, such as 2-octanoylbenzohydroquinone, has been found to be comparable to that of established antifungal agents like amphotericin B against strains like Candida krusei and Rhizopus oryzae. mdpi.com

In the realm of antiviral research, certain novel bicyclic isoxazoline derivatives have been identified as having activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. semanticscholar.org Preliminary screenings of compounds like 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine and 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine revealed activity in the submicromolar range, indicating their potential as scaffolds for the development of new anti-influenza agents. semanticscholar.org

Table 1: Antifungal Activity of Selected Isoxazoline Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity/Potency | Reference(s) |

|---|---|---|---|

| Cuminaldehyde-derived Isoxazolines (e.g., 2d) | Sclerotinia sclerotiorum, Physalospora piricola, Pyricularia oryzae | Higher activity than commercial fungicides | nih.gov |

| 3-Nitroisoxazolines | Candida species | Moderate antibiotic activity | semanticscholar.org |

| 2-Acyl-1,4-benzohydroquinones (e.g., 2-octanoylbenzohydroquinone) | Candida krusei, Rhizopus oryzae | MIC values of 2-4 µg/mL, comparable to Amphotericin B | mdpi.com |

| 1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species | Lower MIC values than fluconazole; inhibits ergosterol (B1671047) synthesis | mdpi.com |

Anti-inflammatory and Immunomodulatory Activity Studies

The isoxazoline framework is also integral to compounds designed to modulate inflammatory pathways. Research in this area has focused on their ability to inhibit key enzymes involved in the inflammatory cascade.

Inflammation is a complex biological response mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. mdpi.com Several studies have demonstrated that isoxazoline derivatives can act as potent inhibitors of these enzymes. nih.govnih.gov

Specifically, certain isoxazoline derivatives have been shown to exhibit potent and selective inhibitory activity against COX-2, an isoform of the cyclooxygenase enzyme that is often upregulated at sites of inflammation. nih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby mitigating the inflammatory response. Similarly, isoxazoline derivatives have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of leukotrienes, which are involved in inflammatory conditions such as asthma. nih.govnih.gov The development of dual inhibitors that target both COX-2 and 5-LOX is an active area of research, as such compounds could offer a broader anti-inflammatory effect. nih.gov

Table 2: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Selected Isoxazole Derivatives

| Compound ID | 5-LOX IC₅₀ (µM) | Reference(s) |

|---|---|---|

| C1 | 74.09 | nih.gov |

| C2 | 47.59 | nih.gov |

| C3 | 8.47 | nih.gov |

| C4 | 103.59 | nih.gov |

| C5 | 10.48 | nih.gov |

Anticancer Activity Studies

The potential of isoxazoline-containing compounds as anticancer agents has been extensively explored, with research focusing on their ability to induce programmed cell death (apoptosis) in cancer cells through various molecular mechanisms.

A primary mechanism by which isoxazoline derivatives exert their anticancer effects is the induction of apoptosis. researchgate.netnih.gov This programmed cell death is often triggered through the activation of specific signaling cascades within the cancer cells. One of the key events is cell cycle arrest, where the compounds halt the proliferation of cancer cells at specific phases, such as the G2/M or S phase, preventing them from dividing. nih.gov

Further investigation into the molecular pathways has shown that these derivatives can activate caspases, a family of protease enzymes that are central to the execution of apoptosis. nih.gov Specifically, the activation of caspase-3 and caspase-7 has been observed in cancer cells treated with isoxazoline compounds. nih.gov The apoptotic process can be initiated through both intrinsic and extrinsic pathways, which converge on the activation of executioner caspases. jofamericanscience.org

Researchers have identified several specific molecular targets for isoxazoline-based anticancer agents. Some derivatives have been found to interact with and inhibit DNA Topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells. researchgate.net Others have been shown to target the microtubule network by binding to tubulin, disrupting cytoskeletal integrity and leading to mitotic arrest and cell death. nih.govresearchgate.net In hormone-dependent cancers, such as certain types of breast cancer, isoxazole derivatives have been designed to target the estrogen receptor alpha (ERα), inhibiting its function and impeding cancer cell growth. nih.gov

Table 3: Molecular Targets and Mechanisms of Anticancer Activity for Isoxazoline/Isoxazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Molecular Target / Mechanism | Reference(s) |

|---|---|---|---|

| 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives | A375 (melanoma) | DNA Topoisomerase II inhibition, induction of free radical formation, pro-apoptotic activity | researchgate.net |

| 3,5-disubstituted isoxazole derivatives | U87 (glioma) | Induction of apoptosis | nih.gov |

| Hydnocarpin-isoxazole derivatives | A375 (melanoma), A549 (lung) | G2/M and S phase cell cycle arrest, induction of apoptosis | nih.gov |

| Androgen-isoxazoline hybrids | MCF-7, MDA-MB-231 (breast) | S and G2/M phase cell cycle arrest, caspase-3/7 activation | nih.gov |

| 5-(Thiophen-2-yl)isoxazoles | MCF-7 (breast) | Estrogen Receptor Alpha (ERα) inhibition | nih.gov |

| Steroidal A-ring-fused isoxazoles | HeLa (cervical), LAPC-4, 22Rv1, C4-2 (prostate) | Tubulin polymerization, G2/M mitotic block | nih.govresearchgate.net |

| 3,4-isoxazolediamides | K562 (leukemia) | Pro-apoptotic activity | researchgate.net |

Neurological and Central Nervous System Activity Investigations

Exploration of Antidepressant and Antinociceptive Potentials at a Molecular Level

There is no available scientific data from studies conducted specifically on 5-Acetyl-2-isoxazoline to describe its potential antidepressant or antinociceptive activities at a molecular level. The current body of research on isoxazoline derivatives investigates compounds with significantly different substitutions, and these findings cannot be attributed to 5-Acetyl-2-isoxazoline.

Other Biological Activity Research

Investigations into other potential biological activities for 5-Acetyl-2-isoxazoline, such as antioxidant or antitrypanosomal effects, have not been reported in the accessible scientific literature. While the broader class of isoxazolines has been a subject of such research, this work has been carried out on molecules with different functional groups and structural complexities. Consequently, there is no specific data to report for 5-Acetyl-2-isoxazoline in these areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.